molecular formula C10H8ClN3O4 B13678684 Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate

Cat. No.: B13678684
M. Wt: 269.64 g/mol
InChI Key: FFPLWOJKKVGJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a six-membered benzene ring fused to a five-membered imidazole ring, with additional functional groups that enhance its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate typically involves the nitration of a benzimidazole precursor followed by esterification. One common method includes the reaction of 6-chloro-2-nitroaniline with ethyl chloroformate under basic conditions to form the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate is unique due to the presence of both the nitro and chloro groups, which enhance its reactivity and biological activity. The ester group also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H8ClN3O4

Molecular Weight

269.64 g/mol

IUPAC Name

ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H8ClN3O4/c1-2-18-10(15)9-12-6-3-5(11)8(14(16)17)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13)

InChI Key

FFPLWOJKKVGJMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.